Propanedioic acid, ethylmethyl-, dimethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, ethylmethyl-, dimethyl ester is a chemical compound that is related to the family of esters derived from propanedioic acid. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into the properties and potential synthesis pathways for propanedioic acid, ethylmethyl-, dimethyl ester.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as dimethyl malonate and various catalysts or reagents. For instance, the synthesis of 2,2-dimethyl-propanedioic acid dimethyl ester was achieved using dimethyl malonate and iodomethane with sodium methoxide as a catalyst, yielding a high purity product after optimization of the reaction conditions . Similarly, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate demonstrates the use of sulfonylimino esters in synthesis .

Molecular Structure Analysis

The molecular structure of propanedioic acid derivatives is characterized by the presence of ester functional groups and possible substitutions on the propanedioic acid backbone. The reactivity and properties of these molecules can be influenced by the nature of the substituents, as seen in the study of arylmethylene propanedioic acid dimethyl esters, where the relative rates and stereochemical outcomes were affected by the substituents' positions and types .

Chemical Reactions Analysis

Chemical reactions involving propanedioic acid derivatives can lead to a variety of products depending on the reagents and conditions used. For example, the decarbalkoxylation of arylmethylene propanedioic acid dimethyl esters involves nucleophilic attack by water followed by elimination, which is influenced by the substituents on the aryl group . Additionally, the reaction of propanedioic acid, 2-diazo-1,3-bis(1,1-dimethylethyl) ester with cyclopenta[b]thiophenes led to the formation of S-C ylides and subsequent rearrangement to form heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanedioic acid esters are determined by their molecular structure. The presence of ester groups typically confers certain solubility characteristics, boiling points, and reactivity profiles. For instance, the high purity of 2,2-dimethyl-propanedioic acid dimethyl ester suggests a stable compound with defined physical properties, which were confirmed by elemental analysis, IR, and GC . The synthesis of ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol via ethyl α-(hydroxymethyl)acrylate also highlights the importance of functional groups in determining the reactivity and properties of these molecules .

Scientific Research Applications

Renewable Ester Applications

- Fuel Additives and Solvents : Esters of Butanedioic acid (succinic acid) have been investigated as renewable esters for use as fuel additives and solvents. A study utilized microwave-assisted esterification of Succinic acid with alcohols like methanol, ethanol, and 2-PrOH using a heterogeneous catalyst to increase yield and minimize waste generation (Umrigar, Chakraborty, & Parikh, 2022).

Synthesis and Chemical Reactivity

- Thiophenium-ylides Synthesis : The reaction of propanedioic acid with cyclopenta[b]thiophenes in the presence of catalytic rhodium acetate led to the formation of S—C ylides, a type of heterocycle (Machara & Svoboda, 2012).

- Automotive Gear Lubricants : Complex esters synthesized using di-carboxylic acids like adipic and sebacic acids were studied for their applicability as automotive gear lubricants (Nagendramma & Kaul, 2008).

Catalytic Applications

- Catalytic Hydrogenation : An alternative route for 1,3-propanediol production from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate was explored (Zheng, Zhu, Li, & Ji, 2017).

Material Science and Polymer Applications

- Polymer and Material Production : 2,5-Furandicarboxylic acid, used in the production of biobased polymers and materials, was utilized in the synthesis of furan oligoesters via polytransesterification (Cruz-Izquierdo et al., 2015).

Textile Industry Applications

- Finishing Agent in Textiles : The synthesis of polyester-polyether block copolymer Hydrophilic and Easy-rinse Finishing Agent LW was explored for improving the properties of terylene fabrics (He-ming, 2008).

Environmental Applications

- Biodegradable Fabric Softeners : A study synthesized esterquat by esterification and quaternization, resulting in a biodegradable fabric softener (Jiang, Li, & Geng, 2010).

Oxidation and Chemical Transformations

- Oxidative Esterification : The oxidative esterification of diols like 1,3-propanediol with methanol was investigated using various catalysts (Kotionova et al., 2012).

properties

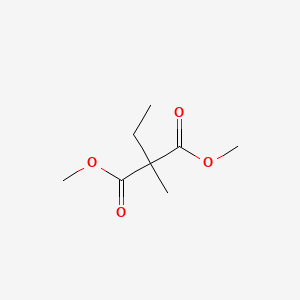

IUPAC Name |

dimethyl 2-ethyl-2-methylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-8(2,6(9)11-3)7(10)12-4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCDRMUNJEILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, ethylmethyl-, dimethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)